Physicochemical properties of 3-(4-Bromo-2-chlorophenyl)propanoic acid
Physicochemical properties of 3-(4-Bromo-2-chlorophenyl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-2-chlorophenyl)propanoic Acid
Introduction
3-(4-Bromo-2-chlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. As a derivative of phenylpropanoic acid, it possesses a unique combination of functional groups—a carboxylic acid, a chlorinated and brominated benzene ring, and a propyl chain—that confer specific physicochemical characteristics. These properties are paramount for professionals in drug discovery and chemical synthesis, as they dictate the molecule's behavior in biological systems and reaction media. Understanding parameters such as solubility, acidity (pKa), and lipophilicity is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective synthesis and purification protocols.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(4-Bromo-2-chlorophenyl)propanoic acid. Where experimental data is not publicly available, this document details authoritative, field-proven protocols for their determination, explaining the scientific rationale behind each method.
Chemical Identity and Structure
The structural foundation of this molecule is a benzene ring substituted at positions 2 and 4 with chlorine and bromine, respectively. A propanoic acid chain is attached at position 1. This arrangement dictates the molecule's electronic properties and steric configuration.
Table 1: Chemical Identifiers for 3-(4-Bromo-2-chlorophenyl)propanoic acid
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(4-bromo-2-chlorophenyl)propanoic acid | [1] |
| CAS Number | 1261725-56-7 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [2][3] |
| Molecular Weight | 263.52 g/mol | [4][2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CCC(=O)O | [2][3] |
| InChI | InChI=1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | [4][3] |
| InChIKey | VCIKFHHUZOYOQF-UHFFFAOYSA-N | [4][3] |
Core Physicochemical Properties
The interplay between the polar carboxylic acid group and the nonpolar halogenated aromatic ring defines the molecule's physical properties.
Table 2: Summary of Physicochemical Properties
| Property | Value / Predicted Behavior | Experimental Protocol |
| Physical Form | Light yellow solid. | Visual Inspection |
| Melting Point | Data not available. As a pure crystalline solid, a sharp melting range is expected.[5][6] | Capillary Melting Point Determination |
| Solubility | Predicted to be poorly soluble in water, soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate), and soluble in aqueous alkaline solutions (e.g., 5% NaOH) via salt formation.[7][8][9] | Shake-Flask Solubility Assay |
| pKa | Data not available. Estimated to be ~4.5, similar to other phenylpropanoic acids.[10] | Potentiometric Titration |
Causality and Experimental Validation
-
Melting Point: The melting point of a crystalline solid is a strong indicator of its purity.[5] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6] Therefore, determining the melting point is a critical first step in quality control. The detailed protocol for this is provided in Section 4.1.
-
Solubility: The molecule's poor aqueous solubility is a direct consequence of the large, hydrophobic bromo-chlorophenyl group. However, the acidic proton of the carboxylic acid can be abstracted by a base to form a carboxylate salt, which is ionic and thus significantly more water-soluble.[8][9] This pH-dependent solubility is a key characteristic exploited in extraction and purification protocols. An experimental workflow for solubility determination is outlined in Section 4.2.
-
pKa (Acid Dissociation Constant): The pKa value quantifies the acidity of the carboxylic acid group. It is the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated) and ionized (deprotonated) forms.[11] This parameter is crucial for drug development, as the charge state of a molecule profoundly affects its ability to cross biological membranes and interact with protein targets. A standard, high-precision method for pKa determination is potentiometric titration, detailed in Section 4.3.[12]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[13][14] For sample preparation, the compound is typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆, with a small amount of tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (δ = 0 ppm).[13][15]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (δ ~7.0-7.6 ppm): The three protons on the phenyl ring will appear as distinct signals. Their specific chemical shifts and coupling patterns (splitting) will depend on their position relative to the electron-withdrawing chloro and bromo substituents.
-
Aliphatic Protons (δ ~2.5-3.0 ppm): The two methylene groups (-CH₂-CH₂-) of the propanoic acid chain will likely appear as two distinct triplets, due to coupling with each other.
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the -COOH group typically appears as a broad singlet at a very downfield chemical shift and may exchange with trace water in the solvent.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group is highly deshielded and appears far downfield.
-
Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the halogens (C-Br and C-Cl) will have their chemical shifts significantly influenced.
-
Aliphatic Carbons (δ ~25-40 ppm): Two signals corresponding to the two methylene carbons in the propyl chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16][17]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹ is the hallmark of the carbonyl group in the carboxylic acid.
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region corresponds to the C-O single bond stretching.
-
Aromatic C-H and C=C Stretches: Signals corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C ring stretches will produce bands in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretches: Absorptions for carbon-halogen bonds appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18] It is invaluable for determining the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. Due to the presence of bromine and chlorine, this will not be a single peak but a characteristic cluster of peaks.
-
Chlorine has two common isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Bromine also has two common isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
-
Isotopic Pattern: The combination of these isotopes will produce a distinct pattern. The primary peaks will be:
-
M⁺: Containing ⁷⁹Br and ³⁵Cl
-
[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl (this peak will be very intense)
-
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl
-
-
Predicted m/z values: For the protonated molecule [M+H]⁺, the predicted m/z would be approximately 262.94688.[3]
-
Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) or cleavage of the propyl chain.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for determining the core physicochemical properties. These protocols are designed to be self-validating through replication and the use of standards.
Protocol: Melting Point Determination
This protocol uses the capillary method with a digital melting point apparatus, a standard technique for obtaining accurate and reproducible results.[19]
Methodology
-
Sample Preparation: Finely crush a small amount of the solid sample on a watch glass using a spatula to ensure uniform heat transfer.[6]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 2-3 mm.[20]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the accurate determination.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample capillary.
-
Heating and Observation: Begin heating at a slow, controlled rate (1-2°C per minute) when the temperature is within 15-20°C of the expected melting point.
-
Record Melting Range:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the measurement at least twice. Consistent results (within 1°C) confirm the accuracy of the determination.
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the intrinsic solubility of a compound.[21]
Methodology
-
Preparation: To a series of glass vials, add a fixed volume (e.g., 2 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4).
-
Addition of Solute: Add an excess amount of 3-(4-Bromo-2-chlorophenyl)propanoic acid to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method, such as UPLC-MS or UV-Vis spectroscopy, against a standard curve of known concentrations.[22]
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
-
Validation: Perform the experiment in triplicate to ensure the results are reproducible.
Visualization: Shake-Flask Solubility Workflow
Caption: Standard procedure for the shake-flask solubility assay.
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change to find the half-equivalence point, where pH = pKa.[11][23]
Methodology
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., a water/methanol co-solvent system if aqueous solubility is low) to a known concentration (e.g., 10 mM).[12]
-
Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]
-
Titration: Immerse the calibrated pH electrode in the solution. Begin adding a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Plotting: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determining Equivalence Point: Identify the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).
-
Calculating pKa: Determine the volume of titrant added at the half-equivalence point (half the volume required to reach the equivalence point). The pH at this half-equivalence point is equal to the pKa of the acid.[11]
-
Validation: Perform the titration at least three times to obtain an average pKa value and standard deviation.
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination using potentiometric titration.
Safety Information
According to supplier safety data, 3-(4-Bromo-2-chlorophenyl)propanoic acid should be handled with care.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Storage | Sealed in dry, room temperature. | [4] |
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